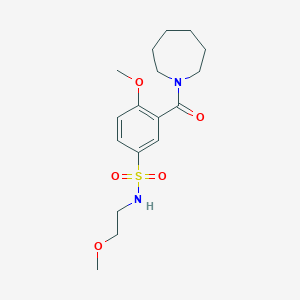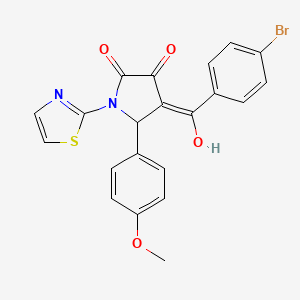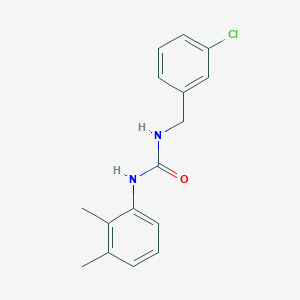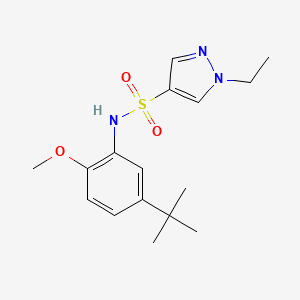
3-(1-azepanylcarbonyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-azepanylcarbonyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as AZD6244 or Selumetinib. AZD6244 is a potent inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and survival.
Mechanism of Action
The 3-(1-azepanylcarbonyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide pathway plays a critical role in regulating cell growth, differentiation, and survival. The pathway is activated by various extracellular signals, such as growth factors and cytokines, and transmits the signal to the nucleus to induce gene expression. The 3-(1-azepanylcarbonyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide pathway consists of three major kinases: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 3-(1-azepanylcarbonyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide. AZD6244 specifically inhibits the MEK1/2 kinase, which is upstream of ERK, leading to the inhibition of ERK phosphorylation and downstream signaling.
Biochemical and Physiological Effects:
AZD6244 has been shown to induce apoptosis and inhibit cell proliferation in various types of cancer cells. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to the tumor. AZD6244 has been shown to reduce tumor growth and metastasis in animal models of melanoma and pancreatic cancer. In clinical trials, AZD6244 has been shown to improve progression-free survival in patients with advanced melanoma and thyroid cancer.
Advantages and Limitations for Lab Experiments
AZD6244 is a potent and selective inhibitor of the 3-(1-azepanylcarbonyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide pathway, making it an ideal tool for studying the role of this pathway in cancer biology. It has been extensively studied in preclinical models and has shown promising results in clinical trials. However, like all drugs, AZD6244 has limitations. It has been shown to have off-target effects, which can lead to unwanted side effects. Additionally, the optimal dosing and treatment duration of AZD6244 in cancer patients are still being investigated.
Future Directions
There are several future directions for the study of AZD6244. One area of research is the identification of biomarkers that can predict the response to AZD6244 treatment. Another area of research is the investigation of combination therapies with other drugs to enhance the efficacy of AZD6244. Additionally, the development of new formulations of AZD6244 that can improve its pharmacokinetic properties and reduce its toxicity is an area of active research. Finally, the role of AZD6244 in other diseases, such as cardiovascular disease and neurodegenerative diseases, is an area of emerging research.
Synthesis Methods
The synthesis of AZD6244 involves several steps. The first step is the preparation of 4-methoxybenzenesulfonyl chloride by reacting 4-methoxybenzenesulfonic acid with thionyl chloride. The second step is the reaction of 4-methoxybenzenesulfonyl chloride with 2-methoxyethylamine to form N-(2-methoxyethyl)-4-methoxybenzenesulfonamide. The third step involves the reaction of N-(2-methoxyethyl)-4-methoxybenzenesulfonamide with 1-azepanecarbonyl chloride to form 3-(1-azepanylcarbonyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide. The final product is obtained by purification using column chromatography.
Scientific Research Applications
AZD6244 has been extensively studied for its potential therapeutic applications in various types of cancer. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the 3-(1-azepanylcarbonyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide pathway. Several preclinical studies have demonstrated the efficacy of AZD6244 in inhibiting the growth of melanoma, pancreatic, colorectal, and lung cancer cells. Clinical trials have also shown promising results in patients with advanced melanoma and thyroid cancer.
properties
IUPAC Name |
3-(azepane-1-carbonyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-23-12-9-18-25(21,22)14-7-8-16(24-2)15(13-14)17(20)19-10-5-3-4-6-11-19/h7-8,13,18H,3-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPZMCNJDXALQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-(1H-indol-3-ylmethylene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5442222.png)
![4-benzyl-3-ethyl-1-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5442223.png)
![N,2-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5442228.png)
![N-methyl-N'-[(4-methylphenyl)sulfonyl]-N-phenylbenzenecarboximidamide](/img/structure/B5442243.png)
![{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}[2-(4-morpholinyl)ethyl]amine oxalate](/img/structure/B5442245.png)
![ethyl 1-[2-(2-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5442247.png)
![N~1~-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-N~3~-(methylsulfonyl)-beta-alaninamide](/img/structure/B5442266.png)
![3-[4-(dimethylamino)phenyl]-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylonitrile](/img/structure/B5442288.png)


![(2R)-2-amino-2-phenyl-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B5442306.png)
![N-{5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}methanesulfonamide](/img/structure/B5442317.png)
